molecular formula C16H16N2O3 B2736008 N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide CAS No. 925122-10-7

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide

Cat. No.: B2736008
CAS No.: 925122-10-7
M. Wt: 284.315
InChI Key: ZUMAMBBPYHCTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide typically involves the reaction of 4-aminobenzamide with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as crystallization or distillation to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)carbonyl]phenyl}-2-hydroxybenzamide
  • N-{4-[(propylamino)carbonyl]phenyl}-2-hydroxybenzamide
  • N-{4-[(butylamino)carbonyl]phenyl}-2-hydroxybenzamide

Uniqueness

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[4-(ethylcarbamoyl)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-17-15(20)11-7-9-12(10-8-11)18-16(21)13-5-3-4-6-14(13)19/h3-10,19H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAMBBPYHCTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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